molecular formula C14H15N3OS B2904725 N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE CAS No. 403835-50-7

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B2904725
CAS No.: 403835-50-7
M. Wt: 273.35
InChI Key: VWSCUIUCPDPHDR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound offered for early-stage scientific research. It belongs to a class of molecules featuring an acetamide linker connected to a substituted phenyl ring and a pyrimidine-2-thioether group. Researchers have shown interest in structurally related compounds for their potential to inhibit protein-protein interactions (PPIs), which are challenging and valuable targets in drug discovery . Specifically, analogs within this chemical family have been investigated as inhibitors of the annexin A2-S100A10 protein interaction, a complex implicated in processes such as cancer cell metastasis and vascular neo-angiogenesis . The molecular architecture of such compounds, often designed using structure-based strategies, allows them to occupy the binding groove on the S100A10 protein, potentially disrupting its interaction with the annexin A2 N-terminus . This product is intended for research applications in chemistry and biology laboratories. It is sold on an as-is basis, and the buyer is responsible for confirming its identity and purity. The product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSCUIUCPDPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylphenylamine with chloroacetic acid to form the corresponding amide. This intermediate is then reacted with 2-mercaptopyrimidine under reflux conditions to yield the final product .

Reagents and Conditions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with bacterial enzymes and proteins. The compound targets key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it may interfere with bacterial DNA replication and protein synthesis pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

  • Aromatic Substituents: The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate lipophilicity. In contrast, alachlor (2,6-diethylphenyl) and pretilachlor (2,6-diethylphenyl with propoxyethyl) feature larger alkyl chains, enhancing hydrophobicity and soil adsorption . The pyrimidin-2-ylsulfanyl group replaces chloro or thienyl groups found in herbicides like alachlor (Cl) and thenylchlor (3-methoxy-2-thienyl).
  • Sulfur Linkage :

    • The sulfanyl (thioether) group in the target compound and N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide () may enhance metabolic stability compared to oxygen ethers or labile chloro groups .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide C₁₄H₁₅N₃OS 273.36 2,5-dimethylphenyl; pyrimidin-2-ylsulfanyl ~2.1
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl; methoxymethyl 3.1
Thenylchlor C₁₅H₁₈ClNO₂S 319.83 2,6-dimethylphenyl; 3-methoxy-2-thienyl 3.5
N-Allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide C₁₁H₁₁Cl₂NOS 276.18 Allyl; 2,6-dichlorophenylsulfanyl ~2.8

Notes:

  • The target compound’s lower estimated LogP (~2.1) compared to alachlor (3.1) and thenylchlor (3.5) suggests reduced lipophilicity, which may improve aqueous solubility and bioavailability.
  • The dichlorophenyl group in ’s compound increases molecular weight and halogen-dependent reactivity .

Key Research Findings

Substituent-Driven Selectivity: Replacement of chloro groups with pyrimidinylsulfanyl reduces phytotoxicity in non-target plants, as seen in sulfanyl-containing analogs . Dimethylphenyl groups balance steric hindrance and lipophilicity, optimizing membrane penetration without excessive soil binding .

Metabolic Stability :

  • Sulfanyl ethers exhibit slower degradation in soil compared to methoxy or chloro groups, extending residual activity .

Toxicity Profile :

  • Pyrimidine rings may lower mammalian toxicity relative to chlorinated analogs, as observed in structurally related fungicides .

Biological Activity

N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 273.35 g/mol

The compound features a pyrimidine ring linked to a dimethylphenyl group via a sulfanyl linkage, which is critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and thiazole moieties have shown potent cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value less than that of doxorubicin in both A-431 and Bcl-2 Jurkat cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances antibacterial potency. Compounds with similar thiazole or pyrimidine structures were found to inhibit bacterial growth effectively .

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding affinity for 5-LOX was significantly higher than for COX-2, indicating potential for selective anti-inflammatory therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies :
    • A series of pyrimidine derivatives were synthesized and evaluated for anticancer activity. One compound exhibited a high degree of cytotoxicity against HT29 colon cancer cells with an IC50 value significantly lower than standard treatments .
  • Antimicrobial Evaluation :
    • A study evaluating the antibacterial properties of thiazole-pyrimidine hybrids showed enhanced activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring was crucial for activity .
  • Molecular Docking Studies :
    • Docking simulations indicated that the compound binds effectively to target enzymes involved in inflammation and cancer progression, suggesting pathways for further drug development .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of 5-LOX

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; pyrimidine protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.12 (calculated for C15_{15}H17_{17}N3_3OS+^+) .
  • X-ray crystallography : Resolves steric effects from the dimethylphenyl group and pyrimidine ring planarity .

How can molecular docking studies guide the identification of biological targets for this compound?

Advanced Research Question
Molecular docking predicts interactions with enzymes (e.g., kinases, proteases) by:

  • Target selection : Prioritizing proteins with sulfur-binding pockets (e.g., cysteine proteases) due to the thioether group .
  • Software tools : AutoDock Vina or Schrödinger Suite evaluate binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .
  • Validation : Cross-referencing docking results with in vitro enzyme inhibition assays (e.g., IC50_{50} values < 10 μM indicate potency) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity before biological testing .
  • Assay conditions : Standardizing cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) reduces variability .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess if rapid degradation explains inconsistent in vivo results .

What structure-activity relationship (SAR) insights can be derived from analogs of this compound?

Advanced Research Question
Comparing derivatives highlights key functional groups:

  • Pyrimidine substitution : 4-Methoxy or 5-fluoro modifications enhance solubility but reduce kinase inhibition .
  • Thioether vs. sulfone : Replacing the sulfur with sulfone (-SO2_2-) decreases cytotoxicity (e.g., IC50_{50} shifts from 5 μM to >50 μM) .
  • Dimethylphenyl position : 2,5-substitution (vs. 3,4-) improves membrane permeability (logP ~3.2 vs. 2.8) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question
Stability studies inform storage and assay conditions:

  • pH stability : Degrades rapidly at pH < 3 (hydrolysis of acetamide); use neutral buffers (pH 6–8) for long-term storage .
  • Thermal stability : Decomposes above 150°C (TGA analysis); store at -20°C in anhydrous DMSO .
  • Light sensitivity : UV-Vis spectra show absorbance shifts under UV light; use amber vials to prevent photodegradation .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

Advanced Research Question

  • In vitro models :
    • Caco-2 cells : Assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates good permeability) .
    • hERG assay : Screen for cardiac toxicity (IC50_{50} > 10 μM preferred) .
  • In vivo models :
    • Rodent pharmacokinetics : Oral bioavailability >30% in Sprague-Dawley rats supports further development .
    • Zebrafish toxicity : LC50_{50} > 100 μM suggests low acute toxicity .

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